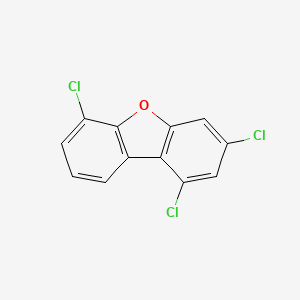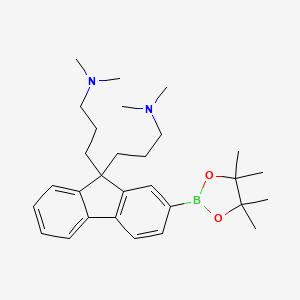
Ethyl 4-(9H-Purin-6-yloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(9H-Purin-6-yloxy)benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol. It is a derivative of benzoic acid and purine, featuring an ester functional group. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(9H-Purin-6-yloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(9H-Purin-6-yloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(9H-Purin-6-yloxy)benzoic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The purine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the purine ring.
Major Products Formed
Hydrolysis: 4-(9H-Purin-6-yloxy)benzoic acid and ethanol.
Reduction: The corresponding alcohol and other by-products depending on the reaction conditions.
Substitution: Various purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(9H-Purin-6-yloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with various molecular targets, particularly those related to purine metabolism. The ester group can undergo hydrolysis to release 4-(9H-Purin-6-yloxy)benzoic acid, which can then interact with enzymes and receptors involved in purine pathways . The purine moiety can also participate in binding interactions with nucleic acids and proteins, influencing biological processes.
Comparación Con Compuestos Similares
Ethyl 4-(9H-Purin-6-yloxy)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: A simpler ester with a benzoic acid moiety but lacking the purine group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(9H-Purin-6-yloxy)benzoic acid: The corresponding acid form without the ester group.
The uniqueness of this compound lies in its combination of a purine moiety with a benzoic acid ester, providing a versatile building block for various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H12N4O3 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
ethyl 4-(7H-purin-6-yloxy)benzoate |
InChI |
InChI=1S/C14H12N4O3/c1-2-20-14(19)9-3-5-10(6-4-9)21-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H,15,16,17,18) |
Clave InChI |
BCCVGDAOYUQASK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)


![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)






